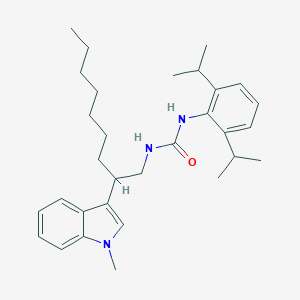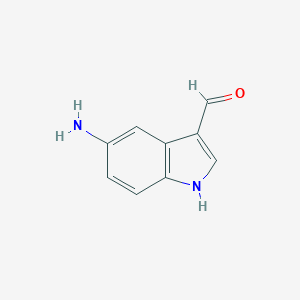![molecular formula C20H32N2O B122538 1-[4-(3-Piperidinopropoxy)benzyl]piperidine CAS No. 398473-34-2](/img/structure/B122538.png)
1-[4-(3-Piperidinopropoxy)benzyl]piperidine
Übersicht
Beschreibung
“1-[4-(3-Piperidinopropoxy)benzyl]piperidine” is an organic compound with the molecular formula C20H32N2O . It has a molecular weight of 316.49 . The compound is typically stored in a dry room at normal temperature . It is available in either solid or liquid form .
Molecular Structure Analysis
The molecular structure of “1-[4-(3-Piperidinopropoxy)benzyl]piperidine” is represented by the linear formula C20H32N2O . This indicates that the molecule is composed of 20 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“1-[4-(3-Piperidinopropoxy)benzyl]piperidine” is a solid or liquid at room temperature . It has a molecular weight of 316.49 .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
The structure of 1-[4-(3-Piperidinopropoxy)benzyl]piperidine is significant in the field of drug design and synthesis. Piperidine derivatives are crucial in creating pharmaceuticals, with their presence in over twenty classes of drugs . The benzyl-piperidine group, similar to that found in Donepezil, is essential for the inhibition of cholinesterase receptors, which is a target for Alzheimer’s disease treatments .
Anticancer Agents
Piperidine structures are being explored for their potential as anticancer agents. The benzyl-piperidine moiety can provide good binding to the catalytic site of enzymes, which is a promising approach for designing cancer therapeutics . Synthesized N-(piperidine-4-yl) benzamide compounds have shown effects against cancer cells, indicating the potential of piperidine derivatives in oncology .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been utilized for their antimicrobial and antifungal properties. The structural flexibility of piperidine allows for the development of compounds that can combat a range of microbial and fungal pathogens .
Analgesic and Anti-inflammatory
The analgesic and anti-inflammatory applications of piperidine derivatives are well-documented. Compounds with the piperidine nucleus have been shown to alleviate pain and reduce inflammation, making them valuable in treating conditions like arthritis .
Antiviral and Antimalarial
Piperidine compounds have also been investigated for their antiviral and antimalarial effects. The ability of these compounds to interfere with the life cycle of viruses and parasites makes them a focus of research in infectious diseases .
Antihypertensive Effects
The piperidine nucleus is being studied for its potential in treating hypertension. By affecting various pathways in the cardiovascular system, piperidine derivatives could offer new solutions for managing high blood pressure .
Neuroprotective Properties
Piperidine derivatives are being researched for their neuroprotective properties. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage .
Antipsychotic and Antidepressant
The piperidine structure is significant in the development of antipsychotic and antidepressant medications. Piperidine-based compounds can interact with neurotransmitter systems in the brain, offering new avenues for treating mental health disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHFRNHJULJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377579 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(3-Piperidinopropoxy)benzyl]piperidine | |
CAS RN |
398473-34-2 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398473-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-5207852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-5207852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)

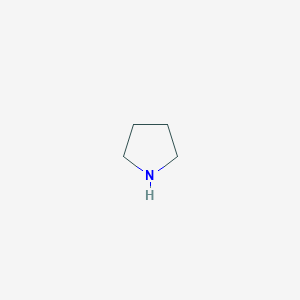
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
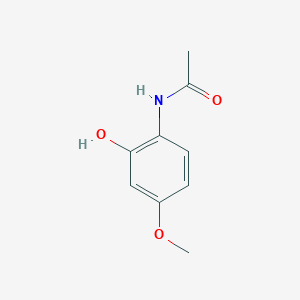
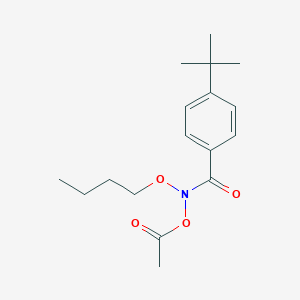
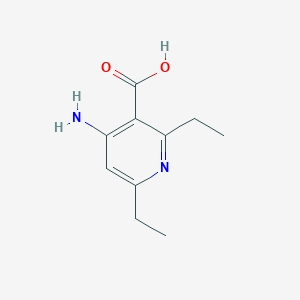
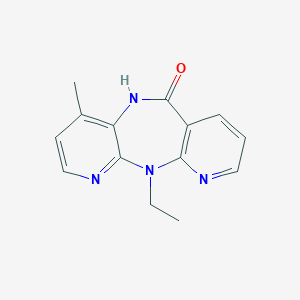
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
